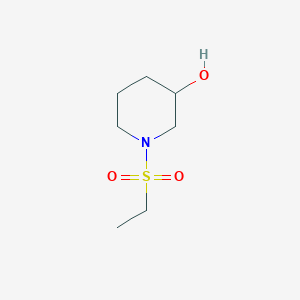

1-(Ethanesulfonyl)piperidin-3-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethylsulfonylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-2-12(10,11)8-5-3-4-7(9)6-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLHMBMYVAAKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(Ethanesulfonyl)piperidin-3-ol: Structural Dynamics, Physicochemical Properties, and Application in Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of functionally dense, low-molecular-weight building blocks is paramount for optimizing lead compounds. 1-(ethanesulfonyl)piperidin-3-ol (CAS: 1154144-30-5)[1] represents a highly versatile intermediate characterized by a rigid sp³-rich piperidine core, a non-basic sulfonamide moiety, and a secondary alcohol. This whitepaper provides an in-depth technical analysis of its physicochemical profile, synthetic methodology, and its critical role as a pharmacophoric vector in the development of targeted therapeutics, such as cyclin-dependent kinase (CDK) inhibitors[2].

Structural Architecture & Pharmacophoric Utility

The molecular architecture of 1-(ethanesulfonyl)piperidin-3-ol is defined by three synergistic components:

-

The Piperidine Core: Imparts a three-dimensional (sp³) vectorality that is increasingly favored in drug discovery to escape the "flatland" of planar aromatic rings, thereby improving solubility and reducing off-target promiscuity.

-

The Ethanesulfonyl Group: The strong electron-withdrawing nature of the sulfonyl group neutralizes the inherent basicity of the piperidine nitrogen. By converting the basic amine into a neutral sulfonamide, the molecule's physiological ionization is suppressed, significantly enhancing membrane permeability and metabolic stability.

-

The 3-Hydroxyl Group: Serves as a critical, directional hydrogen-bond donor and acceptor. In the context of kinase inhibitors, this moiety is frequently utilized to engage the solvent-exposed regions or the hinge binder pockets of the target protein[2].

Structural rationale and pharmacophoric contributions of the molecule in kinase targets.

Physicochemical Profiling & Predictive Metrics

Understanding the physicochemical parameters of this building block is essential for predicting its behavior in downstream synthetic steps and its ultimate contribution to a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The data below synthesizes structural metrics derived from standard chemical informatics[1].

| Property | Value |

| Chemical Name | 1-(Ethanesulfonyl)piperidin-3-ol |

| CAS Registry Number | 1154144-30-5[1] |

| Molecular Formula | C7H15NO3S[1] |

| Molecular Weight | 193.27 g/mol [1] |

| MDL Number | MFCD12185763[1] |

| Canonical SMILES | O=S(=O)(CC)N1CCCC(O)C1[1] |

| Topological Polar Surface Area (TPSA) | ~62.7 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Synthetic Methodology & Mechanistic Pathways

The synthesis of 1-(ethanesulfonyl)piperidin-3-ol relies on the selective N-sulfonylation of piperidin-3-ol. The secondary amine is significantly more nucleophilic than the secondary alcohol, allowing for chemoselective reaction without the need for transient hydroxyl protecting groups, provided the temperature and stoichiometry are strictly controlled.

Protocol: Chemoselective N-Sulfonylation of Piperidin-3-ol

Reagents Required:

-

Piperidin-3-ol hydrochloride (1.0 eq)

-

Ethanesulfonyl chloride (1.05 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) (0.2 M relative to starting material)

Step-by-Step Methodology & Causality:

-

Preparation & Solvation: Suspend piperidin-3-ol hydrochloride in anhydrous DCM under an inert nitrogen atmosphere.

-

Causality: Anhydrous conditions are critical. The presence of water will lead to the competitive hydrolysis of the highly electrophilic ethanesulfonyl chloride into ethanesulfonic acid, depressing the yield.

-

-

Base Addition: Add DIPEA (2.5 eq) to the suspension at room temperature and stir for 15 minutes until a clear solution is obtained.

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It serves a dual purpose: first, it deprotonates the piperidin-3-ol hydrochloride salt to liberate the nucleophilic free amine; second, it acts as an acid scavenger to neutralize the HCl byproduct generated during the sulfonylation, preventing the amine from re-protonating and halting the reaction.

-

-

Electrophile Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add ethanesulfonyl chloride (1.05 eq) dropwise over 10 minutes.

-

Causality: The formation of the sulfonamide bond is highly exothermic. Cooling to 0 °C suppresses the kinetic energy of the system, thereby preventing the less nucleophilic 3-hydroxyl group from undergoing competitive O-sulfonylation.

-

-

Reaction Propagation & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

-

Self-Validation Checkpoint: Before proceeding to the quench, remove a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The disappearance of the starting material and the emergence of a single dominant peak at m/z 194.1 [M+H]⁺ confirms reaction completion. If starting material persists, verify the pH of the mixture is >8 (indicating sufficient active base) and add an additional 0.05 eq of ethanesulfonyl chloride.

-

-

Quench and Extraction: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous layer twice with DCM. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Causality: The mild basic quench safely neutralizes any unreacted ethanesulfonyl chloride without risking base-catalyzed degradation of the product.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% Ethyl Acetate in Hexanes).

Workflow for the sulfonylation of piperidin-3-ol to yield the target compound.

Analytical Characterization Protocols

To ensure the structural integrity and purity of the synthesized 1-(ethanesulfonyl)piperidin-3-ol prior to its use in downstream coupling reactions (e.g., Buchwald-Hartwig aminations or SₙAr reactions to build CDK inhibitors[2]), the following analytical profile must be confirmed:

-

LC-MS (ESI+): Expected mass-to-charge ratio (m/z) of 194.1 corresponding to the [M+H]⁺ ion.

-

¹H NMR (400 MHz, CDCl₃):

-

A distinct triplet at ~1.3 ppm (3H) corresponding to the terminal methyl group of the ethyl moiety.

-

A quartet at ~2.9 ppm (2H) corresponding to the methylene protons adjacent to the sulfonyl group.

-

A broad multiplet at ~3.9 ppm (1H) corresponding to the methine proton on the piperidine ring attached to the hydroxyl group.

-

-

FT-IR Spectroscopy:

-

Strong, sharp bands at approximately 1330 cm⁻¹ and 1150 cm⁻¹, confirming the asymmetric and symmetric stretching vibrations of the SO₂ sulfonamide group.

-

A broad absorption band at ~3400 cm⁻¹, verifying the presence of the free O-H stretch.

-

References

- WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. Vertex Pharmaceuticals Inc. Google Patents.

Sources

1-(ethanesulfonyl)piperidin-3-ol mechanism of action in biological assays

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(ethanesulfonyl)piperidin-3-ol in Biological Assays

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous approved therapeutics and clinical candidates. Its derivatives exhibit a wide array of pharmacological activities, including but not limited to enzyme inhibition, receptor modulation, and ion channel blocking.[1][2][3] The compound 1-(ethanesulfonyl)piperidin-3-ol, featuring a piperidine ring N-substituted with an ethanesulfonyl group and a hydroxyl group at the 3-position, represents a molecule with significant, yet largely unexplored, therapeutic potential. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate and define the mechanism of action (MoA) of this and structurally related compounds. We will eschew a rigid, templated approach, instead focusing on a logical, causality-driven experimental cascade designed to build a robust understanding of the compound's biological activity from initial hypothesis to detailed molecular interaction.

Introduction: Deconstructing the Molecule to Predict Biological Function

The chemical architecture of 1-(ethanesulfonyl)piperidin-3-ol offers initial clues to its potential biological targets. The core piperidine ring is a prevalent motif in neuropharmacology and other therapeutic areas.[4] The sulfonamide-like linkage (in this case, an N-sulfonylpiperidine) is a well-established pharmacophore. Sulfonamides are known for a variety of biological activities, including antimicrobial effects through the mimicry of para-aminobenzoic acid (PABA) and inhibition of various enzymes.[5][6] The hydroxyl group at the 3-position introduces a potential hydrogen bond donor and acceptor, which could be critical for specific binding interactions with a biological target.

Given these structural features, we can formulate several primary hypotheses for the mechanism of action of 1-(ethanesulfonyl)piperidin-3-ol:

-

Enzyme Inhibition: The sulfonyl group is a key feature in inhibitors of matrix metalloproteinases (MMPs), cathepsins, and cholinesterases.[7]

-

Receptor Modulation: Piperidine derivatives have been identified as modulators of various receptors, including sigma receptors and metabotropic glutamate receptors.[8][9]

-

Ion Channel Modulation: Specific piperidine analogs have demonstrated inhibitory activity on ion channels, such as the I(f) channel.[3]

-

Antimicrobial Activity: The sulfonamide moiety suggests potential antibacterial or antifungal properties.[5][10][11]

This guide will now detail a systematic approach to test these hypotheses.

Phase 1: Broad-Spectrum Phenotypic and Target-Based Screening

The initial phase of investigation aims to cast a wide net to identify the most probable biological space in which 1-(ethanesulfonyl)piperidin-3-ol operates.

High-Throughput Target-Based Screening

A cost-effective initial step is to screen the compound against a broad panel of known drug targets. Commercial services offer screening against hundreds of enzymes and receptors.

Experimental Protocol: Broad-Panel Target Screen

-

Compound Preparation: Prepare a 10 mM stock solution of 1-(ethanesulfonyl)piperidin-3-ol in dimethyl sulfoxide (DMSO).

-

Assay Concentration: A primary screen is typically run at a single concentration, often 10 µM.

-

Target Panels: Select panels that cover a diverse range of target classes, with a focus on those implicated for related structures:

-

Kinase Panel: (e.g., a panel of 400+ human kinases)

-

GPCR Panel: (e.g., a panel of 150+ GPCRs)

-

Ion Channel Panel: (e.g., a panel of 50+ ion channels)

-

Protease Panel: (e.g., a panel of 100+ proteases, including MMPs and cathepsins)

-

Other Enzymes: Include cholinesterases (AChE, BChE) and monoamine oxidases (MAO-A, MAO-B) based on literature for piperidine derivatives.[1][7]

-

-

Data Analysis: Identify any targets where the compound exhibits significant inhibition or activation (typically >50% at the screening concentration).

Phenotypic Screening in Relevant Cell Lines

Parallel to target-based screening, evaluating the compound's effect on cellular phenotypes can provide unbiased insights into its mechanism.

| Cell Line | Rationale | Primary Endpoint |

| A549 (Lung Carcinoma) | General cytotoxicity and anticancer potential. | Cell Viability (e.g., using a resazurin-based assay) |

| MCF-7 (Breast Carcinoma) | General cytotoxicity and anticancer potential. | Cell Viability |

| PC-3 (Prostate Carcinoma) | General cytotoxicity and anticancer potential. | Cell Viability |

| HepG2 (Hepatocellular Carcinoma) | General cytotoxicity and anticancer potential. | Cell Viability |

| HEK293 (Human Embryonic Kidney) | Assess general cytotoxicity in a non-cancerous line. | Cell Viability |

| E. coli (Gram-negative bacteria) | Antimicrobial activity. | Minimum Inhibitory Concentration (MIC) |

| S. aureus (Gram-positive bacteria) | Antimicrobial activity. | Minimum Inhibitory Concentration (MIC) |

| C. albicans (Fungus) | Antifungal activity. | Minimum Inhibitory Concentration (MIC) |

Experimental Protocol: Cell Viability Assay (Resazurin-Based)

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of 1-(ethanesulfonyl)piperidin-3-ol (e.g., from 100 µM down to 1 nM) for 72 hours.

-

Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

-

Fluorescence Reading: Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

-

Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial/Fungal Suspension: Prepare a standardized inoculum of the microorganism.

-

Compound Dilution: Prepare a two-fold serial dilution of the compound in a 96-well plate with appropriate growth media.

-

Inoculation: Add the microbial suspension to each well.

-

Incubation: Incubate at the optimal temperature for the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Phase 2: Hypothesis-Driven Mechanistic Deep Dive

Based on the results from Phase 1, we can now focus our efforts on the most promising avenues. For the purpose of this guide, let us assume that the initial screening revealed potent inhibitory activity against a specific protease, for instance, Cathepsin K, and moderate cytotoxicity against a cancer cell line.

Validating the Enzymatic Target: Cathepsin K Inhibition

The initial hit from a large panel screen must be validated through robust dose-response studies and determination of the mechanism of inhibition.

Experimental Protocol: Cathepsin K Inhibition Assay

-

Assay Principle: This is a fluorescence-based assay using a fluorogenic substrate for Cathepsin K. Cleavage of the substrate by the enzyme releases a fluorescent molecule.

-

Reagents: Human recombinant Cathepsin K, fluorogenic substrate (e.g., Z-FR-AMC), assay buffer.

-

Procedure: a. Prepare a serial dilution of 1-(ethanesulfonyl)piperidin-3-ol. b. In a 96-well plate, add the assay buffer, the compound at various concentrations, and the Cathepsin K enzyme. Incubate for 15 minutes to allow for compound-enzyme binding. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a plate reader.

-

Data Analysis: a. Calculate the initial reaction velocity for each concentration of the inhibitor. b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for Cathepsin K Inhibition

Caption: Workflow for determining the IC50 of 1-(ethanesulfonyl)piperidin-3-ol against Cathepsin K.

Investigating the Mode of Inhibition

To understand how the compound inhibits the enzyme, it is crucial to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed. This is achieved by performing the enzyme kinetics experiments at varying concentrations of both the substrate and the inhibitor.

Experimental Protocol: Mode of Inhibition Studies

-

Experimental Setup: Perform the Cathepsin K inhibition assay as described above, but for each inhibitor concentration, also vary the substrate concentration.

-

Data Analysis: Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition.

Cellular Target Engagement: Confirming Cathepsin K Inhibition in a Cellular Context

Demonstrating that the compound can inhibit the target enzyme within a living cell is a critical step.

Experimental Protocol: Cellular Cathepsin K Activity Assay

-

Cell Model: Use a cell line that expresses high levels of Cathepsin K, such as RAW264.7 cells differentiated into osteoclasts.

-

Treatment: Treat the cells with varying concentrations of 1-(ethanesulfonyl)piperidin-3-ol for a defined period.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Activity Measurement: Measure the Cathepsin K activity in the cell lysates using the same fluorogenic substrate as in the biochemical assay.

-

Data Analysis: Determine the cellular IC50 value.

Phase 3: Elucidating Downstream Cellular Consequences

If our compound is indeed a Cathepsin K inhibitor, it should produce cellular effects consistent with the known function of this enzyme. Cathepsin K is a key enzyme in bone resorption by osteoclasts.

Bone Resorption Assay

Experimental Protocol: In Vitro Bone Resorption Assay

-

Setup: Seed osteoclast precursor cells (e.g., RAW264.7 or bone marrow macrophages) on bone-mimicking substrates (e.g., dentine slices or calcium phosphate-coated plates).

-

Differentiation: Differentiate the cells into mature osteoclasts using RANKL and M-CSF.

-

Treatment: Treat the mature osteoclasts with 1-(ethanesulfonyl)piperidin-3-ol at various concentrations.

-

Resorption Measurement: After several days, remove the cells and visualize the resorption pits by staining (e.g., with toluidine blue) or by measuring the release of collagen fragments (e.g., CTX-I) into the culture medium.

-

Analysis: Quantify the area of resorption or the concentration of CTX-I to determine the effect of the compound on osteoclast function.

Signaling Pathway Analysis

Caption: Proposed mechanism of action in osteoclasts.

Investigating the Anticancer Effect: Apoptosis and Cell Cycle Analysis

The observed cytotoxicity in cancer cell lines may or may not be related to Cathepsin K inhibition. This needs to be investigated separately.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

-

Treatment: Treat the cancer cell line of interest (e.g., PC-3) with 1-(ethanesulfonyl)piperidin-3-ol at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Staining: Stain the cells with Annexin V-FITC (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic/necrotic cells).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.

Experimental Protocol: Cell Cycle Analysis

-

Treatment: Treat the cells as described for the apoptosis assay.

-

Fixation and Staining: Fix the cells in ethanol and stain the DNA with a fluorescent dye like Propidium Iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to see if the compound induces cell cycle arrest.

Conclusion: Synthesizing a Coherent Mechanism of Action

By following this structured, multi-faceted approach, a researcher can build a comprehensive and defensible model for the mechanism of action of 1-(ethanesulfonyl)piperidin-3-ol. The journey from broad-spectrum screening to detailed biochemical and cellular assays allows for the systematic validation of initial hypotheses and the discovery of unexpected biological activities. This guide provides a robust framework for not only understanding the specific pharmacology of 1-(ethanesulfonyl)piperidin-3-ol but also for approaching the mechanistic elucidation of any novel chemical entity in a scientifically rigorous manner.

References

- EvitaChem. (n.d.). 1-(Benzenesulfonyl)piperidin-3-ol (EVT-1656045).

- Jagtap, S. J., et al. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate.

- EvitaChem. (n.d.). 1-(ethanesulfonyl)-n-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide.

- Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.

- (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

- (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry.

- (n.d.). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC.

- (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC.

- (2009). Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. PubMed.

- (2021). Synthesis, in vitro cytotoxicity and biological evaluation of twenty novel 1,3-benzenedisulfonyl piperazines as antiplatelet agents. PubMed.

- (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate.

- (2026). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. ResearchGate.

- (n.d.). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry.

- Cunningham, R. W., et al. (1949). The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents. Journal of Pharmacology and Experimental Therapeutics.

- (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed.

- (2022). Bioactive Compounds in Dietary Spices and Medicinal Plants. FAO AGRIS.

- Kubota, H., et al. (2003). Synthesis and pharmacological evaluation of 1-oxo-2-(3-piperidyl)-1,2,3,4- tetrahydroisoquinolines and related analogues as a new class of specific bradycardic agents possessing I(f) channel inhibitory activity. Journal of Medicinal Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and pharmacological evaluation of 1-oxo-2-(3-piperidyl)-1,2,3,4- tetrahydroisoquinolines and related analogues as a new class of specific bradycardic agents possessing I(f) channel inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. evitachem.com [evitachem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. evitachem.com [evitachem.com]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Safety, Synthesis, and Handling of 1-(Ethanesulfonyl)piperidin-3-ol in Oncology Drug Development

Executive Summary

1-(Ethanesulfonyl)piperidin-3-ol (Molecular Formula: C₇H₁₅NO₃S) is a specialized, high-value synthetic intermediate primarily utilized in the development of novel cyclin-dependent kinase (CDK) inhibitors[1]. As modern oncology research pivots toward highly selective kinase inhibitors to manage abnormal cell proliferation, functionalized piperidine sulfonamides have emerged as critical structural motifs[2]. Because this compound is a highly specific research intermediate, standard commercial Safety Data Sheets (SDS) are often unavailable. This whitepaper provides a comprehensive, extrapolated framework for the safe handling, physicochemical profiling, and rigorous synthesis of 1-(ethanesulfonyl)piperidin-3-ol, ensuring laboratory safety and experimental reproducibility.

PART 1: Physicochemical Profiling & Hazard Assessment

While a dedicated commercial SDS for 1-(ethanesulfonyl)piperidin-3-ol is not widely published, its hazard profile can be accurately extrapolated from its precursors—piperidin-3-ol and ethanesulfonyl chloride—and homologous aliphatic sulfonamides[3][4]. The sulfonylation of the basic piperidine nitrogen significantly reduces the compound's basicity and corrosivity compared to free piperidine[4]. However, the resulting sulfonamide retains specific irritant properties that dictate handling protocols.

Table 1: Extrapolated Physicochemical & Hazard Data

| Property / Hazard | Extrapolated Data / Classification | Mechanistic Causality |

| Molecular Weight | 193.26 g/mol | Calculated directly from the C₇H₁₅NO₃S formula. |

| Physical State | Viscous liquid or low-melting solid | Typical of low-molecular-weight aliphatic sulfonamides lacking extensive hydrogen-bonding networks[5]. |

| Solubility | Soluble in DCM, EtOAc, MeOH; slightly soluble in H₂O | The hydroxyl group provides hydrogen bonding, while the ethanesulfonyl and piperidine core confer lipophilicity. |

| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) | The sulfonamide linkage and hydroxyl group can interact with biological membranes, causing localized irritation[3]. |

| Reactivity | Stable under standard conditions | The S-N bond is highly stable; however, the hydroxyl group remains reactive toward strong electrophiles. |

PART 2: Experimental Workflows & Synthesis (A Self-Validating System)

The synthesis of 1-(ethanesulfonyl)piperidin-3-ol relies on the nucleophilic attack of the piperidin-3-ol nitrogen on the electrophilic sulfur of ethanesulfonyl chloride[3]. To ensure a self-validating workflow, this protocol integrates real-time analytical checkpoints to prevent runaway reactions and confirm yield.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of piperidin-3-ol in anhydrous dichloromethane (DCM).

-

Base Addition: Add 1.5 equivalents of triethylamine (TEA) or aqueous Na₂CO₃[5].

-

Causality: The base acts as an HCl scavenger. Without it, the generated HCl byproduct would protonate the unreacted piperidin-3-ol, rendering it non-nucleophilic and stalling the reaction[5].

-

-

Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C.

-

Causality: The sulfonylation reaction is highly exothermic. Strict thermal control prevents thermal runaway and minimizes the formation of O-sulfonylated byproducts at the hydroxyl group[6].

-

-

Reagent Introduction: Add 1.1 equivalents of ethanesulfonyl chloride dropwise over 30 minutes via a syringe pump.

-

Validation Checkpoint 1 (Reaction Monitoring): Allow the reaction to warm to room temperature. After 2 hours, sample the mixture via Thin-Layer Chromatography (TLC) or LC-MS. The complete consumption of piperidin-3-ol validates the forward progress of the reaction. Self-Correction: If unreacted amine persists, verify the pH (must be >8) to ensure sufficient base is present to drive the equilibrium.

-

Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation Checkpoint 2 (Structural Confirmation): Confirm the product via ¹H-NMR (presence of the ethyl group at ~1.3 ppm and ~3.0 ppm) and IR spectroscopy (strong S=O stretching bands around 1350 and 1150 cm⁻¹).

Caption: Workflow for the synthesis of 1-(ethanesulfonyl)piperidin-3-ol with integrated safety checkpoints.

PART 3: Safety Protocols & Handling Guidelines

Handling this intermediate requires stringent adherence to established laboratory safety protocols for organic sulfonamides and piperidine derivatives[4][7].

-

Engineering Controls: All synthetic steps involving ethanesulfonyl chloride must be conducted in a certified chemical fume hood[3]. Causality: This safely vents corrosive HCl gas generated during the reaction and mitigates inhalation risks associated with volatile organic solvents.

-

Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) are required. Causality: Nitrile provides a robust barrier against aliphatic organic solvents (like DCM) and prevents dermal absorption of the lipophilic sulfonamide[7]. Chemical safety goggles and a standard flame-retardant lab coat are mandatory to prevent ocular and dermal exposure.

-

Spill Management & Disposal: In the event of a spill, neutralize any unreacted sulfonyl chloride with a weak base (e.g., sodium bicarbonate solution). Absorb the liquid with an inert material (diatomaceous earth or sand) and dispose of it in a designated halogenated organic waste container[7]. Never use water directly on unreacted sulfonyl chlorides, as this triggers a violent exothermic hydrolysis[3].

PART 4: Downstream Application & Biological Relevance

1-(Ethanesulfonyl)piperidin-3-ol serves as a critical building block in the synthesis of advanced 2-amino-pyrimidine derivatives, such as Atirmociclib analogs[1][8]. These derivatives function as potent inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[2]. By integrating this specific sulfonamide moiety, medicinal chemists can fine-tune the steric and electronic properties of the drug, enhancing its binding affinity within the ATP-binding pocket of the kinase and improving its pharmacokinetic profile[9].

Caption: Mechanistic pathway illustrating the downstream application of the synthesized intermediate in CDK inhibition.

References

- Title: WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors Source: Google Patents / WIPO URL

-

Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives Source: MDPI (Molecules) URL: [Link]

Sources

- 1. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. mdpi.com [mdpi.com]

- 6. scribd.com [scribd.com]

- 7. carlroth.com [carlroth.com]

- 8. nordicbiosite.com [nordicbiosite.com]

- 9. thieme-connect.com [thieme-connect.com]

molecular weight and exact mass of 1-(ethanesulfonyl)piperidin-3-ol

An In-Depth Technical Guide to 1-(ethanesulfonyl)piperidin-3-ol: Physicochemical Properties, Synthesis, and Analytical Characterization

Introduction

1-(ethanesulfonyl)piperidin-3-ol is an organic compound featuring a piperidine scaffold, a key structural motif in numerous biologically active molecules and natural alkaloids.[1][2] The molecule is characterized by an ethanesulfonyl group attached to the piperidine nitrogen and a hydroxyl group at the 3-position. This combination of a sulfonamide and a secondary alcohol on a heterocyclic ring makes it a subject of interest for medicinal chemistry and drug development research. Sulfonamides are a well-established class of compounds with a wide range of biological activities.[1][3] This guide provides a comprehensive overview of the fundamental physicochemical properties of 1-(ethanesulfonyl)piperidin-3-ol, a proposed synthetic route based on established chemical principles, and the analytical techniques required for its structural verification and characterization.

Part 1: Physicochemical Properties and Structural Data

The foundational step in the study of any chemical entity is the precise determination of its structural and physical properties. These data are critical for both theoretical and experimental applications, from calculating reaction stoichiometry to interpreting mass spectrometry results.

Chemical Structure

The structure of 1-(ethanesulfonyl)piperidin-3-ol consists of a saturated six-membered heterocycle (piperidine) where the nitrogen atom is functionalized with an ethanesulfonyl group (-SO₂CH₂CH₃), and a hydroxyl group (-OH) is present on the carbon at the 3-position.

Quantitative Molecular Data

The molecular formula of 1-(ethanesulfonyl)piperidin-3-ol is C₇H₁₅NO₃S. From this, we can derive its molecular weight and exact mass, which are distinct and crucial for different scientific applications. The molecular weight is the weighted average of the masses of its constituent atoms in their natural isotopic abundances, essential for gravimetric analysis and stoichiometry. The exact mass, or monoisotopic mass, is calculated using the mass of the most abundant isotope of each element and is fundamental for high-resolution mass spectrometry (HRMS) analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₃S | Calculated |

| Molecular Weight | 193.26 g/mol | Calculated |

| Exact Mass | 193.07726 Da | Calculated |

Part 2: Synthesis and Purification

Synthetic Workflow Overview

The proposed synthesis begins with a commercially available precursor, which is first N-sulfonylated and then subsequently reduced to yield the target alcohol. This approach is efficient and avoids the need for complex protecting group chemistry.[2]

Caption: Proposed two-step synthesis of 1-(ethanesulfonyl)piperidin-3-ol.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(ethanesulfonyl)piperidin-3-one

This step involves the nucleophilic attack of the secondary amine of piperidin-3-one on the electrophilic sulfur atom of ethanesulfonyl chloride. A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

-

To a stirred solution of piperidin-3-one hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C under a nitrogen atmosphere, add ethanesulfonyl chloride (1.05 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(ethanesulfonyl)piperidin-3-one, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Reduction to 1-(ethanesulfonyl)piperidin-3-ol

The ketone intermediate is selectively reduced to the corresponding secondary alcohol. Sodium borohydride is the reagent of choice due to its high selectivity for ketones in the presence of the sulfonamide group and its operational simplicity.

-

Dissolve the crude 1-(ethanesulfonyl)piperidin-3-one (1.0 eq) from the previous step in methanol (~0.2 M) and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water at 0 °C, followed by 1M HCl to neutralize excess NaBH₄.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification Protocol

The final crude product is purified using silica gel column chromatography to isolate the 1-(ethanesulfonyl)piperidin-3-ol.

-

Adsorb the crude product onto a small amount of silica gel.

-

Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes).

-

Load the adsorbed product onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Analyze the fractions by TLC and combine those containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified 1-(ethanesulfonyl)piperidin-3-ol.

Part 3: Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A combination of mass spectrometry and spectroscopic methods provides a self-validating system for structural elucidation.

Workflow for Structural Verification

Caption: Analytical workflow for the structural confirmation of the target compound.

Expected Analytical Data

-

High-Resolution Mass Spectrometry (HRMS): Using electrospray ionization in positive mode (ESI+), the protonated molecule [M+H]⁺ is expected.

-

Calculated for [C₇H₁₆NO₃S]⁺: 194.08451 Da. Any experimental value should be within a small error margin (typically < 5 ppm).

-

-

¹H NMR Spectroscopy (e.g., in CDCl₃, 400 MHz): The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments.

-

Ethyl group: A triplet around δ 1.3-1.4 ppm (3H, -CH₃) and a quartet around δ 3.0-3.1 ppm (2H, -SO₂CH₂-).

-

Piperidine ring: A complex series of multiplets between δ 1.5-2.2 ppm and δ 3.2-3.8 ppm for the seven ring protons. The proton on the carbon bearing the hydroxyl group (H-3) would likely appear as a multiplet around δ 3.9-4.1 ppm.

-

Hydroxyl group: A broad singlet (1H, -OH) whose chemical shift is concentration and solvent-dependent, typically between δ 1.5-4.0 ppm.

-

-

¹³C NMR Spectroscopy (e.g., in CDCl₃, 101 MHz): The carbon spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Ethyl group: Two signals, one around δ 7-9 ppm (-CH₃) and another around δ 46-48 ppm (-SO₂CH₂-).

-

Piperidine ring: Five signals for the ring carbons, with the carbon attached to the hydroxyl group (C-3) expected to be the most downfield of the saturated carbons (approx. δ 65-70 ppm). The other carbons (C-2, C-4, C-5, C-6) would appear in the δ 20-55 ppm range.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

-

O-H stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹.

-

S=O stretches: Two strong absorption bands characteristic of the sulfonamide group, typically found around 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).[1]

-

C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

-

References

-

McGill University Mass Spectral Facilities. III Spectroscopic Data. Available at: [Link]

-

Molport. 1-(ethanesulfonyl)piperidin-3-one. Available at: [Link]

-

PubChem. 1-Methanesulfonylpiperidin-4-ol. Available at: [Link]

-

precisionFDA. OSU-6162. Available at: [Link]

-

Khalid, H., et al. Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Available at: [Link]

-

ResearchGate. 1H NMR Spectroscopic Data of Compounds 1−3 a. Available at: [Link]

-

LookChem. 1-(3-ethanesulfonyl-1-methyl-3,3-diphenyl-propyl)-piperidine. Available at: [Link]

-

Molport. 1-(ethanesulfonyl)-4-[(methylamino)methyl]piperidin-4-ol. Available at: [Link]

-

PubChem. 1-Ethyl-3-piperidinol. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link]

-

Wuest, M., et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

-

PubChem. 2-[(3S)-piperidin-3-yl]ethan-1-ol hydrochloride. Available at: [Link]

-

Nguyen, T., et al. Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,. Available at: [Link]

-

Journal of Al-Nahrain University. Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Available at: [Link]

-

Chen, J., et al. A novel synthesis of 1-aryl-3-piperidone derivatives. PMC. Available at: [Link]

-

DTIC. Piperidine Synthesis. Available at: [Link]

Sources

An In-Depth Technical Guide to the Crystallographic and Conformational Analysis of 1-(ethanesulfonyl)piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional conformation of small molecules is a critical determinant of their biological activity, making detailed structural analysis an indispensable component of modern drug discovery and development. The piperidine scaffold, in particular, is a prevalent feature in a multitude of pharmaceuticals, and understanding its conformational nuances is paramount for rational drug design. This guide provides a comprehensive technical overview of the methodologies required to determine the crystallographic data and analyze the 3D conformation of 1-(ethanesulfonyl)piperidin-3-ol, a representative N-sulfonylated piperidine derivative. While a public crystal structure for this specific molecule is not available at the time of this writing, this document will serve as a detailed roadmap for researchers, outlining the necessary experimental and computational workflows. We will delve into the principles of single-crystal X-ray diffraction, from crystal growth to structure solution and refinement. Furthermore, we will explore computational methods for conformational analysis, providing a predictive framework for its behavior in solution. By leveraging data from analogous structures, this guide will illustrate the expected structural parameters and intermolecular interactions, offering a robust template for the comprehensive characterization of this and similar molecules.

Introduction: The Significance of Piperidine Conformation in Drug Design

The piperidine ring is a foundational structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to adopt a stable, low-energy chair conformation, which serves as a versatile three-dimensional scaffold for presenting functional groups in a precise spatial arrangement for optimal interaction with biological targets.[1][2] The conformational landscape of the piperidine ring is influenced by a delicate interplay of steric and electronic effects arising from its substituents.[2]

Key conformational aspects of piperidine derivatives that dictate their biological activity include:

-

Ring Inversion: The dynamic equilibrium between the two chair conformations.[1]

-

Nitrogen Inversion: The pyramidal inversion at the nitrogen atom, which affects the orientation of N-substituents.[1]

-

Substituent Orientation: The preference for substituents to occupy either axial or equatorial positions to minimize steric strain and optimize electronic interactions.[1]

A thorough understanding of these conformational preferences is therefore crucial for medicinal chemists and drug development professionals in the design of novel therapeutics with enhanced potency and selectivity.[1][2] This guide focuses on 1-(ethanesulfonyl)piperidin-3-ol as a case study to delineate the process of elucidating its solid-state structure and conformational behavior.

Experimental Workflow: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4][5][6] The workflow, from obtaining suitable crystals to final structure validation, is a meticulous process that provides unparalleled insight into molecular geometry and intermolecular interactions.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step 1: Crystal Growth

The primary bottleneck in SCXRD is often the growth of high-quality single crystals of sufficient size (ideally >20 µm in all dimensions).[4][6]

Protocol for Crystal Growth of Small Organic Molecules:

-

Purification: The starting material, 1-(ethanesulfonyl)piperidin-3-ol, must be of the highest possible purity. Impurities can inhibit crystal nucleation and growth.

-

Solvent Selection: A systematic screening of solvents and solvent mixtures is crucial. Ideal solvents are those in which the compound has moderate solubility. A solvent system where the compound is sparingly soluble at room temperature but readily soluble upon heating is often a good starting point.

-

Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Slow Cooling: A saturated solution at an elevated temperature is allowed to cool slowly to room temperature or below.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is insoluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface.

-

Step 2: Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

Protocol for Data Collection:

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Cryo-cooling: The crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher quality diffraction data.

-

Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[6]

-

Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensity of each diffracted beam is recorded.

Step 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Protocol for Structure Solution and Refinement:

-

Data Reduction: The raw diffraction intensities are processed to correct for experimental factors, and a set of unique structure factors is generated.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the electron density and, consequently, the atomic positions.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor and goodness-of-fit, to ensure its quality and accuracy.[3]

Predicted Crystallographic Data and 3D Conformation

While experimental data for 1-(ethanesulfonyl)piperidin-3-ol is not available, we can predict its key structural features based on the known conformational preferences of piperidine rings and data from analogous structures.[1][7][8]

Expected Molecular Geometry

The piperidine ring is expected to adopt a chair conformation to minimize torsional and angular strain.[1] The substituents—the ethanesulfonyl group at the nitrogen and the hydroxyl group at the 3-position—will have a profound influence on the conformational equilibrium.

Table 1: Predicted Key Structural Parameters for 1-(ethanesulfonyl)piperidin-3-ol

| Parameter | Predicted Value Range | Rationale |

| Piperidine Ring Conformation | Chair | Minimization of steric and torsional strain.[1][2] |

| N-S Bond Length | 1.65 - 1.75 Å | Typical for N-sulfonyl bonds. |

| S-O Bond Lengths | 1.40 - 1.50 Å | Characteristic of sulfonyl groups. |

| C-O Bond Length | 1.40 - 1.45 Å | Standard single bond length for a secondary alcohol. |

| Orientation of Hydroxyl Group | Equatorial (preferred) | The hydroxyl group is a relatively small substituent and would likely prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. |

| Orientation of Ethanesulfonyl Group | Equatorial (preferred) | The bulky ethanesulfonyl group would have a strong preference for the equatorial position to minimize steric clashes with axial hydrogens on the piperidine ring. |

Predicted Intermolecular Interactions

In the solid state, the 3D packing of molecules is governed by intermolecular interactions. For 1-(ethanesulfonyl)piperidin-3-ol, the following interactions are anticipated:

-

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, and it will likely form hydrogen bonds with the oxygen atoms of the sulfonyl group or the nitrogen of a neighboring piperidine ring. This is a common and strong interaction that significantly influences crystal packing.

-

Dipole-Dipole Interactions: The polar sulfonyl group will contribute to significant dipole-dipole interactions, further stabilizing the crystal lattice.

-

van der Waals Forces: These non-specific interactions will also contribute to the overall crystal packing.

Figure 2: A schematic representation of a potential intermolecular hydrogen bond between two molecules of 1-(ethanesulfonyl)piperidin-3-ol.

Computational Conformational Analysis

In addition to experimental methods, computational modeling provides valuable insights into the conformational preferences of molecules in different environments.[2][9]

Protocol for Computational Conformational Analysis:

-

Structure Generation: A 3D model of 1-(ethanesulfonyl)piperidin-3-ol is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. This involves rotating all rotatable bonds to explore the potential energy surface.

-

Energy Minimization: Each identified conformer is subjected to energy minimization using a suitable force field (e.g., MMFF94) or quantum mechanical method (e.g., DFT).[7][9] This optimizes the geometry of each conformer.

-

Relative Energy Calculation: The relative energies of the minimized conformers are calculated to determine their populations at a given temperature. The most stable conformer will have the lowest energy.

-

Solvent Effects: The calculations can be performed in the gas phase or with the inclusion of a solvent model (e.g., a polarizable continuum model) to simulate the solution-phase behavior.[7]

This computational analysis can predict the most likely conformation in solution, which may differ from the solid-state structure due to the absence of crystal packing forces.

Conclusion

The detailed structural characterization of 1-(ethanesulfonyl)piperidin-3-ol is a critical step in understanding its potential as a pharmacologically active agent. This guide has provided a comprehensive framework for achieving this through a combination of experimental and computational approaches. While the specific crystallographic data for this molecule remains to be determined, the protocols and predictive analyses presented here offer a clear and actionable path for its elucidation. The application of single-crystal X-ray diffraction will unambiguously determine its solid-state conformation and intermolecular interactions, while computational modeling will provide a deeper understanding of its dynamic behavior in solution. The insights gained from such studies are invaluable for the rational design and optimization of next-generation therapeutics based on the versatile piperidine scaffold.

References

-

Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909: Stochastic Approach To Evaluating The Effects of Force Fields and Solvent. Scribd. [Link][9]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. [Link][7]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link][8]

-

Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. [Link][3]

-

Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link][4]

-

Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. eas.org [eas.org]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. excillum.com [excillum.com]

- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

Preliminary In Vitro Toxicity Screening of 1-(ethanesulfonyl)piperidin-3-ol: A Technical Guide

Introduction: The Imperative of Early Toxicity Assessment in Drug Discovery

The journey of a novel chemical entity from a promising hit to a marketable therapeutic is fraught with challenges, with a significant percentage of candidates failing during preclinical and clinical development due to unforeseen toxicity.[1][2] The early identification and characterization of potential toxic liabilities are therefore paramount to de-risk drug development programs, conserve resources, and ultimately ensure patient safety. This technical guide provides a comprehensive framework for the preliminary in vitro toxicity screening of 1-(ethanesulfonyl)piperidin-3-ol, a novel piperidine derivative.

The strategic selection of a battery of robust and predictive in vitro assays allows for the early profiling of a compound's potential for general cytotoxicity, as well as organ-specific toxicities such as hepatotoxicity, cardiotoxicity, and neurotoxicity.[3][4] This proactive approach enables medicinal chemists and project teams to make informed decisions, prioritize candidates with favorable safety profiles, and guide lead optimization efforts to mitigate identified risks. While no public data exists for a compound with the designation 1-(ethanesulfonyl)piperidin-3-ol, this guide outlines a representative preliminary toxicity screening workflow based on established toxicological methodologies.[1]

This document is structured to provide not just procedural details, but also the scientific rationale behind the chosen assays and experimental designs, empowering researchers to critically evaluate the generated data and its implications for the continued development of 1-(ethanesulfonyl)piperidin-3-ol.

Part 1: General Cytotoxicity Assessment

The foundational step in any toxicity screening cascade is the assessment of general cytotoxicity. This provides a baseline understanding of the concentration at which a compound elicits overt cellular damage and is crucial for determining the appropriate concentration ranges for more specific and mechanistic assays.

Rationale for Cytotoxicity Profiling

The primary objective of in vitro cytotoxicity assays is to determine the concentration of a compound that reduces cell viability by 50% (IC50).[5] This is typically achieved by exposing various cell lines, representing different tissues, to a range of compound concentrations. A broad cytotoxicity screen using both cancerous and non-cancerous cell lines can also provide an early indication of a compound's therapeutic index.[6] For 1-(ethanesulfonyl)piperidin-3-ol, we will employ the widely used MTT assay.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Seed human cell lines such as HepG2 (liver), HEK293 (kidney), MCF-7 (breast cancer), and A549 (lung cancer) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1]

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

-

-

Compound Treatment:

-

Prepare a stock solution of 1-(ethanesulfonyl)piperidin-3-ol in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level known to be non-toxic to the cells (typically ≤ 0.5%).

-

Remove the seeding medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the plates for a standard duration, typically 24 or 48 hours, at 37°C and 5% CO2.[6]

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate for a further 2-4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.[1]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

-

Data Presentation: Example Cytotoxicity Data

The results of the cytotoxicity assessment should be summarized in a clear and concise table.

| Cell Line | Tissue of Origin | IC50 (µM) of 1-(ethanesulfonyl)piperidin-3-ol |

| HepG2 | Liver | Data to be determined |

| HEK293 | Kidney | Data to be determined |

| MCF-7 | Breast | Data to be determined |

| A549 | Lung | Data to be determined |

Visualizing the Cytotoxicity Workflow

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Part 2: Organ-Specific Toxicity Assessment

Following the initial cytotoxicity screen, it is crucial to investigate the potential for organ-specific toxicities, as drug-induced organ injury is a major cause of compound attrition.[7][8]

Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is therefore particularly susceptible to drug-induced injury (DILI).[7] In vitro models using liver-derived cells are essential for the early identification of potential hepatotoxicants.

The human hepatoma cell line, HepG2, is a widely used and well-characterized model for in vitro hepatotoxicity studies.[9] While primary human hepatocytes are considered the gold standard, HepG2 cells offer advantages in terms of availability, stability, and ease of use for screening purposes.[10] It is important to acknowledge that HepG2 cells have lower metabolic activity compared to primary hepatocytes, which may limit the detection of toxicity mediated by reactive metabolites.[11]

High-content analysis (HCA) allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed picture of a compound's hepatotoxic potential.[9]

-

Cell Culture and Treatment:

-

Staining and Imaging:

-

Following treatment, stain the cells with a panel of fluorescent dyes to assess various toxicity endpoints. A common panel includes:

-

Hoechst 33342: To stain the nucleus and assess cell number and nuclear morphology.

-

MitoTracker Red CMXRos: To measure mitochondrial membrane potential, an indicator of mitochondrial health.

-

Fluo-4 AM: To measure intracellular calcium levels, as dysregulation is a common mechanism of toxicity.

-

BODIPY 493/503: To detect lipid accumulation (steatosis).

-

-

Acquire images using a high-content imaging system.

-

-

Data Analysis:

-

Image analysis software is used to quantify the fluorescence intensity and morphological features of individual cells.

-

The data is analyzed to determine the concentration-dependent effects of the compound on each parameter.

-

Caption: High-content analysis workflow for in vitro hepatotoxicity assessment.

Cardiotoxicity Assessment

Drug-induced cardiotoxicity is a leading cause of drug withdrawal from the market.[8][12] A key concern is the potential for a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias.[13][14]

The hERG channel plays a critical role in the repolarization phase of the cardiac action potential.[14] Inhibition of this channel is a major risk factor for drug-induced Long QT Syndrome.[14] Therefore, assessing the inhibitory potential of 1-(ethanesulfonyl)piperidin-3-ol on the hERG channel is a crucial early safety screen.

Automated patch-clamp systems provide a higher throughput method for assessing ion channel function compared to traditional manual patch-clamp.

-

Cell Line:

-

Use a stable mammalian cell line (e.g., CHO or HEK293) engineered to express the hERG potassium channel.[14]

-

-

Compound Application:

-

Cells are captured on a planar patch-clamp chip.

-

A stable baseline hERG current is established.

-

1-(ethanesulfonyl)piperidin-3-ol is applied at multiple concentrations.

-

-

Electrophysiological Recording:

-

The hERG channel current is recorded before and after the application of the test compound.

-

A specific voltage protocol is used to elicit the characteristic hERG current.

-

-

Data Analysis:

-

The percentage of hERG current inhibition is calculated for each concentration of the compound.

-

An IC50 value is determined by fitting the concentration-response data to a suitable equation.

-

| Assay | Endpoint | IC50 (µM) of 1-(ethanesulfonyl)piperidin-3-ol |

| hERG Patch-Clamp | % Inhibition | Data to be determined |

Neurotoxicity Assessment

Assessing the potential for a new chemical entity to adversely affect the nervous system is another critical component of early safety screening.

The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurotoxicity studies.[15][16] These cells can be differentiated to exhibit a more neuron-like phenotype, making them suitable for assessing effects on neuronal health and function.[15][17]

Neurite outgrowth is a sensitive endpoint for detecting potential developmental neurotoxicity and general neurotoxic effects.

-

Cell Differentiation:

-

Culture SH-SY5Y cells in a low-serum medium containing a differentiating agent, such as retinoic acid, for several days to induce a neuron-like phenotype.[17]

-

-

Compound Treatment:

-

Expose the differentiated cells to a range of non-cytotoxic concentrations of 1-(ethanesulfonyl)piperidin-3-ol.

-

-

Imaging and Analysis:

-

After a defined treatment period (e.g., 48-72 hours), fix and stain the cells to visualize neurons and their neurites (e.g., using an antibody against β-III tubulin).

-

Acquire images using a high-content imaging system.

-

Use image analysis software to quantify parameters of neurite outgrowth, such as the number of neurites per cell, total neurite length, and number of branch points.

-

-

Data Interpretation:

-

A significant reduction in neurite outgrowth in the absence of general cytotoxicity may indicate a specific neurotoxic liability.

-

Caption: Logic diagram for assessing specific neurotoxicity.

Conclusion and Forward Look

This technical guide has outlined a robust and multi-faceted approach for the preliminary in vitro toxicity screening of 1-(ethanesulfonyl)piperidin-3-ol. The described assays, covering general cytotoxicity, hepatotoxicity, cardiotoxicity, and neurotoxicity, will generate a critical dataset to inform the early risk assessment of this novel compound. The results from this screening cascade will be instrumental in guiding the subsequent steps of the drug discovery and development process, including lead optimization and the design of more definitive preclinical toxicology studies.[18][19] A thorough understanding of a compound's in vitro toxicity profile is an indispensable component of modern, efficient, and ethically responsible drug development.

References

-

Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]

-

ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Retrieved from [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

-

protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

- Xu, J., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology and Applied Pharmacology, 363, 135-144.

-

National Center for Biotechnology Information. (n.d.). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Retrieved from [Link]

-

National Toxicology Program (NTP) - NIH. (2025, April 21). In Vitro Cardiotoxicity Screening Approaches. Retrieved from [Link]

-

ScienceDirect. (n.d.). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Retrieved from [Link]

-

MDPI. (2024, June 5). Comparison of in vitro models for drug-induced liver injury assessment. Retrieved from [Link]

-

vivo Science GmbH. (n.d.). Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. Retrieved from [Link]

-

DiVA portal. (n.d.). In vitro and in silico approach methods for developmental neurotoxicity assessment. Retrieved from [Link]

-

PubMed. (2021, August 20). In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells. Retrieved from [Link]

-

MDPI. (2022, March 7). In Vitro Neurotoxicity of Flumethrin Pyrethroid on SH-SY5Y Neuroblastoma Cells: Apoptosis Associated with Oxidative Stress. Retrieved from [Link]

-

MDPI. (2022, March 10). Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro evaluation results with SH-SY5Y cell line. (A) LIVE/DEAD assay.... Retrieved from [Link]

-

FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

-

ScienceDirect. (n.d.). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. kosheeka.com [kosheeka.com]

- 4. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. In Vitro Cardiotoxicity Screening Approaches [ntp.niehs.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

- 11. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 12. Hemogenix, Inc. -- In Vitro Cardiotoxicity Testing [hemogenix.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. protocols.io [protocols.io]

- 15. diva-portal.org [diva-portal.org]

- 16. mdpi.com [mdpi.com]

- 17. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. vivoscience.de [vivoscience.de]

- 19. fda.gov [fda.gov]

Pharmacokinetic Profiling of 1-(Ethanesulfonyl)piperidin-3-ol Chemical Scaffolds: A Technical Guide

Executive Summary

The 1-(ethanesulfonyl)piperidin-3-ol moiety has emerged as a privileged structural scaffold in modern medicinal chemistry. By balancing sp3-rich three-dimensionality with precise physicochemical tuning, this scaffold is increasingly utilized in the design of highly selective cyclin-dependent kinase (CDK) inhibitors[1] and sustained in vivo degraders of oncogenic targets such as BCL6[2]. This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) profiling of this scaffold, detailing the mechanistic rationale behind its structural design, its metabolic clearance pathways, and the self-validating experimental protocols required for its rigorous preclinical evaluation.

Mechanistic Rationale: Physicochemical Tuning and Target Engagement

The architectural design of the 1-(ethanesulfonyl)piperidin-3-ol scaffold is driven by a deliberate attempt to optimize both pharmacodynamics (PD) and pharmacokinetics (PK):

-

The Piperidin-3-ol Core: The saturated piperidine ring provides essential sp3 character, reducing molecular flatness and improving aqueous solubility compared to planar aromatic analogs. The 3-hydroxyl group acts as a critical hydrogen bond donor/acceptor vector. In BCL6 degraders and CDK inhibitors, this hydroxyl group frequently engages solvent-exposed pockets or kinase hinge regions to drive high-affinity binding[2].

-

The Ethanesulfonyl Modification: Unsubstituted basic piperidines often suffer from high unbound clearance, lysosomal trapping, and severe off-target cardiotoxicity. The strategic installation of the ethanesulfonyl group at the N1 position exerts a strong electron-withdrawing effect (-I effect). This drastically lowers the pKa of the piperidine nitrogen, effectively neutralizing its basicity.

Mitigating hERG Cardiotoxicity

The human ether-a-go-go-related gene (hERG) potassium channel is a primary anti-target in drug development. The classic hERG pharmacophore requires a protonated, basic amine to interact with aromatic residues (Tyr652, Phe656) within the channel pore[3]. By converting the basic amine into a neutral sulfonamide, the 1-(ethanesulfonyl)piperidin-3-ol scaffold dismantles this pharmacophore, widening the therapeutic window and preventing QT interval prolongation[3].

Quantitative Data: Physicochemical Shifts

The causality of these structural modifications is best illustrated by the resulting shifts in physicochemical and PK parameters, summarized below.

Table 1: Comparative Physicochemical and PK Profiling Data

| Parameter | Unsubstituted Piperidin-3-ol Scaffold | 1-(Ethanesulfonyl)piperidin-3-ol Scaffold | Causality / Impact |

| Nitrogen pKa | ~9.5 (Highly Basic) | < 2.0 (Neutralized) | Prevents lysosomal trapping; increases fraction of unionized drug at pH 7.4. |

| LogD (pH 7.4) | ~0.5 (Hydrophilic) | ~1.8 (Optimal Lipophilicity) | Enhances passive transcellular membrane permeability. |

| hERG IC50 | < 1 µM (High Risk) | > 30 µM (Low Risk) | Neutral nitrogen evades the hERG inner pore binding motif. |

| Primary Clearance | CYP450 (N-dealkylation) | UGT (O-glucuronidation) | Sulfonamide blocks N-oxidation; shifts metabolism to Phase II pathways. |

| Oral Bioavailability | ~15% (High First-Pass) | > 45% (Improved Exposure) | Reduced hepatic extraction ratio leads to higher systemic exposure. |

Metabolic Stability & Clearance Pathways

While the ethanesulfonyl group protects the N1 position from Cytochrome P450 (CYP450)-mediated N-dealkylation, the 3-hydroxyl group introduces a specific Phase II metabolic liability. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) rapidly conjugate the secondary alcohol with glucuronic acid. This forms a highly polar O-glucuronide metabolite, which is efficiently cleared via renal and biliary excretion[2]. Understanding this pathway is critical, as excessive glucuronidation can prematurely terminate in vivo target engagement.

Fig 1. Primary metabolic clearance pathways of the 1-(ethanesulfonyl)piperidin-3-ol scaffold.

Self-Validating Experimental Protocols

To accurately profile the PK of this scaffold, researchers must employ methodologies that account for both Phase I and Phase II metabolism, ensuring no false-positive stability results.

Protocol 1: In Vitro Microsomal & Hepatocyte Stability Assay

Because the primary clearance mechanism is UGT-mediated glucuronidation, standard CYP450 microsomal assays will artificially overestimate the half-life of this scaffold. This protocol utilizes a self-validating system to ensure UGT activity is accurately captured.